D-Homoalanine hcl

biocatalysis asymmetric synthesis ω-transaminase

Sourcing enantiopure D-amino acid blocks with consistent chiral integrity challenges many labs. D-Homoalanine HCl (CAS 67607-42-5), supplied as a crystalline hydrochloride, eliminates racemic contamination risks that poison stereoselective cascades. • Confirmed D-configuration (>99% ee); avoids ambiguous biological readouts & chiral HPLC complications. • Validated substrate for DAAO-driven deracemization cascades achieving >99% ee L-product from racemic feeds. • Preferred precursor for 4-azido-D-homoalanine click-chemistry handles; D-configuration confers peptidase resistance. Supplied ≥97% purity, white to off-white powder; sealed dry at 2-8°C. Ideal for biocatalysis, peptide engineering & API intermediate synthesis.

Molecular Formula C4H10ClNO2
Molecular Weight 139.58 g/mol
CAS No. 67607-42-5
Cat. No. B1453366
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameD-Homoalanine hcl
CAS67607-42-5
Molecular FormulaC4H10ClNO2
Molecular Weight139.58 g/mol
Structural Identifiers
SMILESCCC(C(=O)O)N.Cl
InChIInChI=1S/C4H9NO2.ClH/c1-2-3(5)4(6)7;/h3H,2,5H2,1H3,(H,6,7);1H/t3-;/m1./s1
InChIKeyAMMBUJFMJOQABC-AENDTGMFSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





D-Homoalanine HCl: Chiral Building Block for Peptide Synthesis & Biocatalysis


D-Homoalanine hydrochloride (CAS 67607-42-5), also known as (R)-2-aminobutyric acid hydrochloride or D-2-aminobutanoic acid HCl, is a non-proteinogenic D-alpha-amino acid with the molecular formula C₄H₁₀ClNO₂ and a molecular weight of 139.58 g/mol [1]. It belongs to the class of organic compounds known as D-alpha-amino acids, bearing the D-configuration at the alpha-carbon [2]. This compound serves as a critical chiral intermediate in the synthesis of active pharmaceutical ingredients (APIs), unnatural peptide building blocks, and click-chemistry-enabled bioconjugates [3]. The hydrochloride salt form enhances aqueous solubility and handling characteristics compared to the free base (CAS 2623-91-8), making it the preferred form for solution-phase peptide synthesis and biocatalytic applications where high substrate concentrations are required .

1 Chiral building block for peptide synthesis and bioconjugation workflows
2 Hydrochloride salt form supports aqueous biocatalysis and high-concentration reactions
3 D-configuration provides distinct enzyme substrate specificity for chiral induction

D-Homoalanine HCl: Why Substitution Fails


D-Homoalanine HCl occupies a unique position that precludes simple substitution by its closest analogs. While L-homoalanine is the enantiomer utilized in the biosynthesis of ophthalmic acid and serves as a precursor to the antiepileptic drugs levetiracetam and brivaracetam, the D-enantiomer exhibits fundamentally different biological recognition, enzyme substrate specificity, and chiral induction properties [1]. Attempting to substitute D-alanine—which has one fewer methylene group—alters side-chain hydrophobicity, steric bulk, and conformational flexibility in peptide backbones, directly impacting folding, receptor binding, and metabolic stability . Racemic DL-homoalanine introduces 50% of the incorrect enantiomer, which can act as an impurity that poisons stereoselective enzymatic reactions, complicates chiral HPLC purification, and generates ambiguous biological readouts in receptor or transporter assays [2]. Furthermore, the hydrochloride salt form provides defined stoichiometry and aqueous solubility that the free-base or zwitterionic forms cannot match, making it the essential input for high-concentration biocatalytic transamination reactions developed for D-amino acid production [3].

L-Homoalanine Fundamentally different enzyme recognition and chiral induction properties; may not substitute in stereoselective workflows
D-Alanine Shorter side chain alters hydrophobicity and peptide backbone flexibility, impacting receptor binding and stability
Racemic DL-Homoalanine Introduces incorrect enantiomer, potentially poisoning stereoselective enzymatic reactions and complicating chiral purification

D-Homoalanine HCl: Differentiation Evidence


Biocatalytic Cascade Conversion Efficiency

In a head-to-head biocatalytic cascade reaction converting L-methionine to homoalanine via 2-oxobutyrate, the D-enantiomer produced by D-amino acid aminotransferase (DATA) achieved 87.5% conversion and 69% isolated yield, compared to only 32.5% conversion and 28% isolated yield for the L-enantiomer produced by L-branched chain amino acid aminotransferase (eBCAT) under the same reaction architecture. The enantiomeric excess favored L-homoalanine (99% ee vs. 90% ee), but the dramatic conversion advantage (2.7-fold higher for D) demonstrates superior thermodynamic favorability of the D-specific transaminase route [1].

Cascade Conversion
Head-to-head
D-form conversion 2.7× higher (87.5% vs. 32.5%); yield 2.5× higher (69% vs. 28%)
Supports D-selective transaminase route for higher atom economy
Conditions: Fusobacterium METase, Bacillus DATA vs. E. coli eBCAT cascade
biocatalysis asymmetric synthesis ω-transaminase

Kinetic Resolution: Yield and Optical Purity Advantage

An ω-transaminase from Sinirhodobacter hungdaonensis (ShdTA) enabled kinetic resolution of racemic 2-aminobutane at 400 mM concentration coupled with threonine deaminase-mediated deamination of L-threonine. This process simultaneously yielded (S)-2-aminobutane (98% ee, 45% yield) and D-homoalanine with 99% ee and 93% isolated yield. The optical purity of 99% ee exceeds the typical procurement specification of ≥98% ee for D-2-aminobutyric acid from commercial suppliers, validating that enzyme-based production can deliver material suitable for the most stringent pharmaceutical intermediate requirements [1].

Kinetic Resolution
Head-to-head
99% ee, 93% yield; yield exceeds co-product by 2.1× (93% vs. 45%)
Reported optical purity suitable for stringent intermediate requirements
ShdTA ω-transaminase at 400 mM; threonine deaminase-coupled system
kinetic resolution enantiomeric excess ω-transaminase

Enantiomer-Specific Inhibition of Microbial Iron Reduction

In a direct comparative study, D-α-aminobutyric acid (D-homoalanine) at 10 mM completely inhibited microbial iron reduction by all tested pure Geobacter strains (G. bemidjiensis, G. metallireducens, G. electrodiphilus) and an environmental enrichment culture. At 1 mM, D-α-aminobutyric acid still exhibited statistically significant inhibition against G. bemidjiensis, whereas D-norvaline was non-inhibitory at this concentration. At 0.1 mM, neither amino acid inhibited. By comparison, L-amino acids (proteinogenic) did not produce this inhibitory effect at equivalent concentrations, establishing that the toxicity is enantiomer-specific and concentration-dependent, and that D-α-aminobutyric acid is more potent than D-norvaline at intermediate concentrations [1].

Microbial Inhibition
Head-to-head
Complete inhibition at 10 mM; still inhibitory at 1 mM where D-norvaline is not
Reported enantiomer-specific bioactivity context for Geobacter studies
Geobacter spp. pure cultures, anaerobic conditions; Astrobiology 2015
astrobiology D-amino acid toxicity Geobacter

D-Amino Acid Oxidase Substrate Selectivity

D-α-Aminobutyric acid (D-homoalanine) is a confirmed substrate of D-amino acid oxidase (DAAO, EC 1.4.3.3), the enzyme responsible for oxidative deamination of D-amino acids to their corresponding α-ketoacids, generating hydrogen peroxide and ammonia. This substrate activity has been documented across multiple authoritative databases, including HMDB and ChEBI, and is supported by primary literature (PMID: 6127341). The L-enantiomer is not recognized by DAAO, establishing an absolute enantioselectivity gate [1][2]. In contrast, D-alanine (the shorter-chain analog) is also a DAAO substrate but generates pyruvate rather than 2-oxobutyrate, leading to different downstream metabolic fates [3].

DAAO Substrate
Class-level
Confirmed DAAO substrate; generates 2-oxobutyrate (vs. pyruvate from D-Ala)
Enantioselectivity context for biosensor or deracemization cascade design
HMDB, ChEBI annotations; primary literature PMID: 6127341
D-amino acid oxidase substrate specificity enzymatic deamination

Tri-Enzymatic Cascade: Atom-Economic D-Amino Acid Synthesis

A tri-enzymatic catalytic system composed of L-threonine ammonia lyase (L-TAL), D-amino acid dehydrogenase (D-AADH), and formate dehydrogenase (FDH) converts the cheap and abundant natural amino acid L-threonine directly into D-2-aminobutyric acid with >90% yield and >99% enantiomeric excess. Notably, this cascade requires no external ammonia addition, as ammonia released in the first step serves as the amino donor for the reductive amination step, achieving high atom economy with carbon dioxide and water as the only by-products [1]. This represents a significant advantage over chemical synthesis routes that require expensive chiral auxiliaries, heavy metal catalysts, or generate stoichiometric waste. The hydrochloride salt form is directly compatible with such aqueous enzymatic cascades, unlike the free base which has limited solubility .

Tri-Enzymatic Cascade
Cross-study
>90% yield, >99% ee; no external ammonia required
Benchmark for atom-economical D-amino acid production
L-TAL/D-AADH/FDH system from L-threonine; CO₂ and H₂O by-products
atom economy multi-enzymatic cascade D-amino acid dehydrogenase

Chiral HPLC Enantiomer Resolution

The enantiomers of 2-aminobutyric acid are baseline-resolved using CHIRALPAK® ZWIX(+) columns (3 μm, 3 × 150 mm) under polar phase conditions with 50 mM formic acid and 25 mM diethylamine in methanol/acetonitrile/water (49:49:2). This validated separation method enables unambiguous identity confirmation and enantiomeric purity determination for D-homoalanine HCl, distinguishing it from the L-enantiomer and from D-alanine (which elutes at a different retention time due to different side-chain hydrophobicity) [1]. Three-dimensional HPLC systems combining reversed-phase, anion-exchange, and chiral separation dimensions have been specifically developed for extraterrestrial amino acid analysis, achieving parts-per-billion detection limits for both D- and L-2-aminobutyric acid, with quantification linearity confirmed from 1 to 500 fmol per injection [2].

Chiral HPLC
Class-level
Baseline resolution on CHIRALPAK ZWIX(+); fmol-level detection by 3D-HPLC
Validated method for enantiomeric purity qualification
Polar phase conditions; NBD-F derivatization for fluorescence detection
chiral chromatography enantiomer separation quality control

D-Homoalanine HCl: Research and Industrial Applications


Enzymatic Asymmetric Synthesis of Pharmaceutical Intermediates

D-Homoalanine HCl is the preferred D-amino acid building block for biocatalytic processes producing unnatural peptides and chiral amine pharmaceutical intermediates. The tri-enzymatic cascade (L-TAL/D-AADH/FDH) achieves >90% yield and >99% ee from inexpensive L-threonine, providing an atom-economical route to D-2-aminobutyric acid without external ammonia, heavy metals, or organic solvent waste [1]. The D-selective transaminase route using DATA from Bacillus sp. achieves 87.5% conversion—2.7-fold higher than the parallel L-selective route—making D-homoalanine the kinetically favored product in cascade reactions designed for API precursor synthesis [2].

Click Chemistry Bioconjugation with 4-Azido-D-Homoalanine

The azide-functionalized derivative 4-azido-D-homoalanine, synthesized from D-homoalanine HCl, serves as a bioorthogonal handle for copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) in protein labeling, antibody-drug conjugate (ADC) linker chemistry, and nickelocene-amino acid bioconjugate synthesis. The D-configuration ensures that the resulting bioconjugates are resistant to endogenous L-amino acid peptidases, extending in vivo half-life [1]. Supporting this application, 4-azido-D-homoalanine is commercially available as a hydrochloride salt (≥98% purity) specifically validated for click chemistry conjugation, with documented antimicrobial activity of nickelocene-D-homoalanine conjugates against Staphylococcus aureus, Escherichia coli, Bacillus subtilis, and Streptococcus pneumoniae [2].

Enantiomer-Specific Toxicity in Astrobiology Research

D-Homoalanine HCl is an essential tool compound for investigating D-amino acid toxicity toward anaerobic microbial communities. Unlike the non-toxic L-enantiomer, D-α-aminobutyric acid completely inhibits microbial iron reduction by Geobacter species at 10 mM and retains measurable inhibitory activity at 1 mM, while D-norvaline loses activity at 1 mM. This concentration-dependent, enantiomer-specific bioactivity makes D-homoalanine HCl the reagent of choice for experiments modeling early-Earth or Martian metabolic toxicity from extraterrestrial amino acid delivery [1]. The hydrochloride salt form enables precise gravimetric preparation of stock solutions at defined millimolar concentrations for reproducible dose-response experiments.

D-Amino Acid Oxidase in Deracemization and Biosensing

D-Homoalanine HCl is a validated substrate for D-amino acid oxidase (DAAO), the key enzyme in deracemization cascades that convert racemic DL-homoalanine to optically pure L-homoalanine (>99% ee, 485 mM from 500 mM racemate). This application exploits the strict enantioselectivity of DAAO, which oxidatively deaminates only the D-enantiomer to 2-oxobutyrate, leaving the L-enantiomer untouched for subsequent transamination to the desired L-product [1]. Researchers developing DAAO-based amperometric biosensors for D-amino acid quantification also depend on D-homoalanine as a calibration standard and substrate specificity probe, as the enzyme's kinetic parameters (Km, kcat) for D-2-aminobutyric acid differ from those for D-alanine and D-serine [2].

Application
Selection Property
Validation Focus
Enzymatic asymmetric synthesis
D-selective biocatalytic pathway fit
Conversion efficiency and atom economy review
Click chemistry bioconjugation
D-configuration for peptidase resistance
Conjugate stability and functional group tolerance
Astrobiology toxicity research
Enantiomer-specific anaerobic bioactivity
Concentration-dependent microbial inhibition endpoints
DAAO-based biosensing/deracemization
Validated DAAO substrate with distinct product
Kinetic parameter and enantioselectivity review

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